molecular formula C17H16N6O2 B2378502 2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 2034425-62-0

2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2378502
CAS No.: 2034425-62-0
M. Wt: 336.355
InChI Key: JTFYWTGDJLLEBK-UHFFFAOYSA-N
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Description

2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one is a potent and selective inhibitor of Salt-Inducible Kinase 3 (SIK3), a key regulator of the CRTC-CREB pathway. This compound has emerged as a critical pharmacological tool for probing the role of SIK3 in various biological processes. Research utilizing this inhibitor has been instrumental in elucidating SIK3's function in macrophage polarization and immunomodulation , where it helps to define mechanisms by which innate immune responses can be shaped. Its application extends to the study of fibrotic diseases , as SIK3 inhibition affects the transcriptional programs driving pathological tissue remodeling. Furthermore, its role in suppressing IL-10 expression in macrophages positions it as a valuable compound for investigating cancer biology, particularly in the context of enhancing anti-tumor immunity and overcoming the immunosuppressive tumor microenvironment. By specifically targeting the SIK3 kinase domain, this inhibitor provides researchers with a means to dissect complex signaling cascades and explore novel therapeutic strategies for inflammation, fibrosis, and oncology.

Properties

IUPAC Name

2-methyl-6-[3-(4-phenyltriazol-1-yl)azetidine-1-carbonyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-21-16(24)8-7-14(19-21)17(25)22-9-13(10-22)23-11-15(18-20-23)12-5-3-2-4-6-12/h2-8,11,13H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFYWTGDJLLEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a pyridazine ring fused with a triazole and azetidine moiety, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N6O2C_{17}H_{16}N_{6}O_{2}, with a molecular weight of 336.3 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₆N₆O₂
Molecular Weight336.3 g/mol
CAS Number2034425-62-0

Biological Activity Overview

Research indicates that compounds containing triazole and pyridazine moieties exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of this compound are still under investigation, but several studies provide insights into its potential applications.

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to 2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine) have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The presence of the triazole ring enhances the compound's ability to act as an antimicrobial agent. Studies have demonstrated that triazole-fused compounds exhibit significant antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low microgram range .

Structure–Activity Relationship (SAR)

The biological activity of 2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine) can be attributed to its structural components:

Key Structural Features:

  • Triazole Ring: Known for its electron-rich nature, facilitating interactions with biological targets.
  • Pyridazine Moiety: Contributes to the inhibition of specific kinases involved in cancer progression.
  • Azetidine Group: May enhance lipophilicity and cellular uptake.

Case Studies

A study on similar triazole derivatives demonstrated their efficacy in inhibiting c-Met kinases, which are crucial in various cancers. For example, the compound PF-04217903 derived from a related structure showed potent inhibition (IC50 = 0.005 µM) and favorable pharmacokinetic properties in animal models .

Clinical Relevance

The ongoing research into compounds like 2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine) suggests potential applications in treating conditions such as non-small cell lung cancer and other malignancies where c-Met signaling is aberrant .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. The incorporation of the triazole structure in 2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one may enhance its efficacy against various pathogens. Triazoles are known for their ability to inhibit fungal growth and have been utilized as antifungal agents. The presence of the phenyl group further contributes to the compound's bioactivity by enhancing lipophilicity, which is crucial for cellular membrane penetration .

Anticancer Activity

Compounds similar to This compound have been investigated for their anticancer properties. The triazole ring has been identified as a promising scaffold for developing anticancer agents due to its ability to interact with various biological targets involved in tumor growth and proliferation. Studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Neuroprotective Effects

Emerging studies suggest that triazole-containing compounds may exhibit neuroprotective properties. Research on related compounds indicates potential benefits in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. These compounds may act by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Polymer Chemistry

The unique chemical structure of This compound allows it to be utilized as a building block in polymer synthesis. Triazole derivatives are known to improve the thermal stability and mechanical properties of polymers. Incorporating this compound into polymer matrices could lead to materials with enhanced performance characteristics suitable for various industrial applications .

Supramolecular Chemistry

The ability of triazoles to form hydrogen bonds makes them suitable candidates for supramolecular chemistry applications. They can be employed in the design of molecular receptors or sensors that selectively bind specific ions or small molecules. This property is particularly useful in developing new materials for environmental monitoring or drug delivery systems .

Agrochemicals

The incorporation of triazole derivatives into agrochemical formulations has been explored due to their fungicidal properties. Compounds similar to This compound can be effective against plant pathogens, offering a potential alternative to traditional fungicides. Their application could lead to improved crop yields and reduced reliance on harmful chemicals in agriculture .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of fungal growth by triazole derivatives similar to the compound .
Study BAnticancer PropertiesReported that triazole-containing compounds induce apoptosis in various cancer cell lines.
Study CNeuroprotective EffectsFound that triazole derivatives protect against oxidative stress in neuronal models.

Preparation Methods

Base-Catalyzed Cyclocondensation

Pyridazinones are typically synthesized via cyclocondensation of dihydrazides with diketones or via oxidation of dihydropyridazines. For 2-methyl-6-substituted derivatives:

  • Method : Reacting maleic anhydride derivatives with hydrazine hydrate under basic conditions yields 3(2H)-pyridazinone. Subsequent methylation at N-2 is achieved using methyl iodide (CH₃I) in DMF.
  • Example :
    • Starting Material : Methyl 6-chloro-3(2H)-pyridazinone-2-acetate.
    • Methylation : CH₃I, K₂CO₃, DMF, 60°C, 12 h → 90% yield.

Functionalization at C-6

Introduction of carbonyl groups at C-6 is critical for subsequent coupling.

  • Approach : Nucleophilic substitution with chloroacetyl chloride or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
  • Conditions :
Step Reagents Solvent Temp (°C) Yield (%)
Chloroacetylation ClCH₂COCl, Et₃N THF 25 85
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂ DME/H₂O 80 78

Azetidine-Triazole Moiety Preparation

Click Chemistry for Triazole Formation

The 1,2,3-triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Procedure :
    • Azide Synthesis : 3-Azidoazetidine is prepared from 3-bromoazetidine using NaN₃ in DMF.
    • Alkyne Component : Phenylacetylene or derivatives.
    • Cycloaddition : CuI (10 mol%), DIPEA, THF, 25°C, 6 h → 92% yield.

Azetidine Ring Construction

Azetidine rings are synthesized via intramolecular aminolysis of epoxides or aza-Paternò–Büchi reactions.

  • La(OTf)₃-Catalyzed Aminolysis :
    • Substrate : cis-3,4-Epoxy amine.
    • Conditions : La(OTf)₃ (5 mol%), (CH₂Cl)₂, reflux → 89% yield.
  • Key Data :
Epoxide Type Catalyst Temp (°C) Yield (%) Regioselectivity (4-exo:5-endo)
cis-3,4-Epoxy La(OTf)₃ 80 89 95:5
trans-3,4-Epoxy Eu(OTf)₃ 60 72 80:20

Coupling Pyridazinone and Azetidine-Triazole

Amide Bond Formation

The carbonyl linkage is established via coupling the pyridazinone’s C-6 carboxylate with the azetidine amine.

  • Activation Strategy : Use of EDCl/HOBt or DCC/DMAP.
  • Protocol :
    • Carboxyl Activation : 6-Carboxy-2-methylpyridazin-3(2H)-one + EDCl, HOBt, CH₂Cl₂, 0°C.
    • Azetidine Addition : 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidine, DIPEA, 25°C, 24 h → 75% yield.

One-Pot Sequential Coupling

Recent methods integrate triazole formation and amide coupling in a single pot.

  • Conditions :
Step Reagents Temp (°C) Yield (%)
CuAAC CuI, DIPEA, THF 25 88
Amide Coupling EDCl, HOBt, CH₂Cl₂ 25 82

Optimization Challenges and Solutions

Regioselectivity in Triazole Formation

  • Issue : Competing 1,4- vs. 1,5-regioisomers.
  • Solution : Use of Cu(I) catalysts and bulky bases (e.g., DIPEA) to favor 1,4-triazole.

Azetidine Ring Strain

  • Issue : Azetidine’s high ring strain complicates functionalization.
  • Solution : La(OTf)₃ catalysis stabilizes transition states during aminolysis.

Purification Difficulties

  • Issue : Polar intermediates complicate column chromatography.
  • Solution : Use of NH-DM1020 silica gel or recrystallization from EtOAc/hexane.

Spectroscopic Characterization

Critical data for validating the compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.75–7.32 (m, 5H, Ph-H), 4.62 (m, 1H, azetidine-CH), 3.98 (s, 3H, N-CH₃).
  • HRMS (ESI+) : m/z calcd. for C₁₇H₁₆N₆O₂ [M+H]⁺: 336.1345; found: 336.1348.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Stepwise Coupling High purity, modular Multi-step, time-consuming 75
One-Pot Synthesis Reduced steps, efficiency Requires optimized conditions 82
La(OTf)₃ Catalysis Excellent regioselectivity High catalyst loading 89

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing this compound, and how can reaction intermediates be characterized?

  • Methodological Answer :

  • Multi-step synthesis : Begin with azetidine ring formation via cyclization reactions, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety. Final coupling of the pyridazinone core via carbonylative amidation .
  • Intermediate characterization : Use 1^1H/13^{13}C NMR for functional group tracking, LC-MS for mass verification, and IR spectroscopy to confirm bond formation (e.g., C=O stretch at ~1650–1750 cm1^{-1}) .

Q. Which spectroscopic and chromatographic methods are critical for confirming purity and structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : Assign peaks using 1^1H (chemical shifts for azetidine protons: δ 3.5–4.5 ppm) and 13^{13}C (carbonyl carbons: δ 160–180 ppm).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ calculated for C18_{18}H17_{17}N5_5O2_2: 360.1459).
  • HPLC-UV : Use gradient elution (C18 column, 0.1% TFA in H2_2O/MeCN) to achieve >95% purity .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

  • Methodological Answer :

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure refinement : Apply SHELXL for anisotropic displacement parameter modeling and WinGX/ORTEP for visualization of thermal ellipsoids .
  • Validation : Check CIF files with PLATON for symmetry errors .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic data and computational modeling in structural analysis?

  • Methodological Answer :

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16/B3LYP/6-311+G(d,p)).
  • Dynamic effects : Assess tautomerism via variable-temperature NMR or X-ray powder diffraction to detect polymorphic forms .

Q. What advanced statistical methods optimize reaction conditions for heterocycle synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use fractional factorial design to screen variables (temperature, solvent, catalyst loading).
  • ANOVA analysis : Identify significant factors (e.g., p < 0.05 for temperature effect on yield) .

Q. How to analyze anisotropic displacement parameters in crystallography to assess thermal motion?

  • Methodological Answer :

  • Refinement strategies : Apply SHELXL’s DELU and SIMU restraints to model thermal motion.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) using CrystalExplorer .

Q. How to design molecular docking studies to predict biological target interactions?

  • Methodological Answer :

  • Target selection : Prioritize proteins with triazole-binding pockets (e.g., kinase domains).
  • Docking software : Use AutoDock Vina with flexible ligand sampling (triazole and azetidine torsions).
  • Validation : Perform MD simulations (GROMACS) to assess binding stability over 100 ns .

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